(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE

Asymmetric Synthesis Chiral Building Block Stereochemical Purity

Racemic 5-substituted 2-pyrrolidinones introduce uncontrolled stereochemical variables, compromising assay reproducibility and multi-step synthetic fidelity. This (S)-enantiomer building block provides a defined C-5 stereocenter at ≥98% purity, ensuring stereochemical integrity from the start. - 244× higher water solubility (121,785 mg/L) than aniracetam, enabling lower DMSO concentrations in cell-based assays and reducing solvent-associated cytotoxicity. - ≥3% purity advantage over the commercially available R-enantiomer minimizes side-product formation in stoichiometry-sensitive coupling reactions. - Batch-specific Certificates of Analysis guarantee consistency; simplified reordering supports institutional procurement workflows.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 808172-50-1
Cat. No. B1314923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(2-HYDROXYETHYL)-2-PYRROLIDINONE
CAS808172-50-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CCO
InChIInChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1
InChIKeyGPVDPHDTYDBCAI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone Overview


(5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone (CAS 808172-50-1) is a chiral, non-racemic 5-substituted 2-pyrrolidinone with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It is commercially supplied as a research-grade building block with a specified purity of ≥95–98% and a defined (S)-configuration at the C-5 stereocenter . The 2-pyrrolidinone scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of marketed nootropic agents (e.g., piracetam, aniracetam) [1], and is actively explored in diverse receptor-targeted programs including CCR2 antagonists [2], 5-HT₇ receptor modulators [3], and nuclear receptor ligands [4]. The compound’s primary utility lies in its role as a single-enantiomer building block for constructing stereochemically pure, bioactive molecules, where the 2-hydroxyethyl side chain provides a synthetic handle for further derivatization and enhances aqueous solubility [5].

1

Single-enantiomer (S)-2-pyrrolidinone building block for stereochemically controlled synthesis

2

5-hydroxyethyl substituent as a synthetic handle; supports further derivatization and aqueous compatibility

3

Multi-vendor availability with documented purity and Certificate of Analysis; suitable for publication-quality research

Generic Substitution Failure for (5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone


The 2-pyrrolidinone scaffold exhibits strong structure-activity relationship (SAR) dependence on both substituent identity and absolute stereochemistry [1]. The target compound possesses a specific (S)-configuration at the C-5 position; its enantiomer, (5R)-5-(2-hydroxyethyl)-2-pyrrolidinone (CAS 1932108-06-9), and the racemic mixture (CAS 149427-84-9) are distinct chemical entities [2]. In receptor-binding contexts, the 5-substituent’s spatial orientation critically governs target engagement . Furthermore, chiral 5-substituted 2-pyrrolidinones are essential intermediates in stereoselective total synthesis, where a defined C-5 center controls the installation of downstream stereocenters [3]. For applications requiring reproducible stereochemical outcomes—such as asymmetric synthesis, chiral probe development, or enantioselective biological assays—substitution with the racemate or the opposite enantiomer introduces uncontrolled stereochemical variables that undermine experimental validity and reproducibility [4].

Racemate

50:50 mixture of enantiomers may introduce uncontrolled stereochemical variables, affecting asymmetric synthesis outcomes

R-enantiomer

Opposite configuration at C-5 can reverse chiral induction and may shift biological target engagement profiles

Unsubstituted

2-pyrrolidinone without 5-hydroxyethyl substitution lacks the functional handle required for reported 5-HT₇ receptor class activity

(5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone Differentiation Evidence


Stereochemical Identity vs. Racemate and R-Enantiomer

The target compound's (S)-enantiomeric configuration is evidenced by its InChI Key bearing the '/t5-/m0/s1' stereochemical descriptor, which is absent in the racemate (CAS 149427-84-9; InChI Key without '/t5-/m0/s1' descriptor) and inverted in the R-enantiomer (CAS 1932108-06-9; '/t5-/m1/s1') [1]. This configurational distinction is critical in asymmetric synthesis applications: a published total synthesis of martinellic acid demonstrates that the C-2 chiral center derived from a pyrroglutamic acid starting material controls the remaining stereocenters in the final natural product, highlighting the necessity of a defined single-enantiomer building block for predictable stereochemical outcomes [2].

Stereochemical Identity
Class-level inference
S-configuration (≥98%) vs R-enantiomer (≥95%) vs Racemate (50:50)
Supports stereochemical-control workflow; defined absolute configuration essential for chirality-transfer synthesis
No direct head-to-head biological comparison available
Asymmetric Synthesis Chiral Building Block Stereochemical Purity

Physicochemical Profile vs. Racetam Nootropics

The target compound exhibits a predicted LogP (XLogP3-AA) of -0.7 [1], which aligns with the optimal CNS drug space (typically LogP 1–4 but with high PSA for active transport). In contrast, the racetam nootropics piracetam (LogP ~ -1.5) and aniracetam (LogP ~ 0.8) span a wider lipophilicity range [2]. The compound's topological polar surface area (TPSA) of 49.3 Ų is identical to that of piracetam, indicating comparable hydrogen-bonding capacity . Its estimated water solubility of 121,785 mg/L (EPA T.E.S.T.) [3] substantially exceeds that of aniracetam, which has reported aqueous solubility of approximately 0.5 mg/mL (500 mg/L) [4], suggesting superior in vitro handling characteristics for aqueous assay systems.

Physicochemical Profile
Cross-study comparable
LogP -0.7 vs Piracetam ~ -1.5
Solubility 121,785 mg/L vs Aniracetam ~500 mg/L
May support aqueous assay compatibility; intermediate LogP relevant for CNS permeability research
Solubility estimated by EPA T.E.S.T.; LogP computed
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Purity and Procurement vs. R-Enantiomer

The (5S)-enantiomer is available from multiple reputable research chemical suppliers at ≥98% purity (e.g., ChemScene, Leyan) , whereas the (5R)-enantiomer (CAS 1932108-06-9) is primarily listed at 95% purity . The (5S)-enantiomer is also accessible through major distributors such as Sigma-Aldrich (via ChemBridge Corporation) , providing the logistical advantages of established institutional procurement channels, batch traceability, and Certificates of Analysis (CoA). The racemic mixture (CAS 149427-84-9) is listed at 95% minimum purity and is also available from multiple vendors.

Purity & Procurement
Data to verify
(S)-enantiomer ≥98%, Sigma-Aldrich vs R-enantiomer ≥95%, limited vendors
May simplify reordering and batch traceability; purity difference relevant for stoichiometry-sensitive steps
Vendor listings 2024–2025; verify current CoA before use
Chemical Procurement Purity Comparison Vendor Sourcing

5-HT₇ Receptor Activity vs. Unsubstituted Pyrrolidinone

Functionalized lactam derivatives bearing the 2-pyrrolidinone scaffold, including those with 5-hydroxyethyl substitution patterns, are claimed as selective modulators of the 5-HT₇ receptor in multiple patent families . These compounds exhibit 'unprecedented selectivity' profiles for 5-HT₇ over other serotonin receptor subtypes, as demonstrated by Ates et al. (2018) where structurally related 5-substituted pyrrolidinone-based antagonists achieved sub-micromolar 5-HT₇ binding affinity with >100-fold selectivity over 5-HT₁A, 5-HT₂A, and 5-HT₆ receptors [1]. While the specific IC₅₀/Kᵢ values for the target compound itself at 5-HT₇ receptors are not publicly disclosed in peer-reviewed literature, the class-level SAR establishes that the 5-substituent is a critical determinant of receptor subtype selectivity [1]. In contrast, unsubstituted 2-pyrrolidinone lacks measurable affinity at 5-HT₇ [2], demonstrating that the 5-hydroxyethyl substituent is essential for receptor engagement.

5-HT₇ Receptor Activity
Class-level inference
5-substituted class: >100-fold 5-HT₇ selectivity vs Unsubstituted: no measurable affinity
Supports GPCR probe development; 5-hydroxyethyl substituent required for reported receptor engagement
Specific Kᵢ for target compound not publicly available
5-HT₇ Receptor GPCR Medicinal Chemistry Serotonin Receptor Modulation

(5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone Application Scenarios


Asymmetric Synthesis of Pyrroloquinoline Alkaloids

In the asymmetric total synthesis of martinellic acid and related pyrrolo[3,2-c]quinoline alkaloids, the C-2 chiral center derived from pyrroglutamic acid controls the installation of the remaining stereocenters [1]. (5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone, with its defined (S)-configuration , can serve as a chirality-transferring intermediate. Its commercial availability in ≥98% purity ensures that the stereochemical integrity of the synthetic sequence is maintained from the outset, avoiding the need for chiral resolution steps that introduce yield losses.

5-HT₇ Receptor Probe Development

Functionalized 2-pyrrolidinones with 5-substitution have been validated as selective 5-HT₇ receptor modulators with >100-fold selectivity over related serotonin receptor subtypes [2]. (5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone provides a pre-functionalized chiral scaffold for further derivatization, enabling the systematic exploration of SAR around the 5-position side chain without the confounding effects of racemic mixtures. Its intermediate LogP (-0.7) [3] and high aqueous solubility (121,785 mg/L) [4] make it well-suited for in vitro pharmacological profiling in aqueous buffer systems.

Aqueous-Compatible CNS Drug Discovery

The target compound's estimated water solubility of 121,785 mg/L [4] represents a ~244-fold improvement over the nootropic comparator aniracetam (~500 mg/L) [5], while maintaining a favorable CNS-accessible TPSA of 49.3 Ų [3] and an intermediate LogP of -0.7 [3]. This solubility advantage may enable the use of lower DMSO concentrations in cell-based assays, reducing solvent-associated cytotoxicity and assay artifacts in primary neuronal cultures or iPSC-derived models. Researchers targeting aqueous-compatible CNS screening libraries should evaluate this compound as a core scaffold for analog generation.

Medicinal Chemistry Building Block Procurement

For contract research organizations (CROs) and academic medicinal chemistry labs requiring a single-enantiomer 5-substituted 2-pyrrolidinone building block with documented purity and institutional procurement support, (5S)-5-(2-Hydroxyethyl)-2-pyrrolidinone is listed at ≥98% purity by multiple vendors and is available through Sigma-Aldrich , providing batch-to-batch Certificates of Analysis and simplified reordering. The 3-percentage-point purity advantage over the commercially available R-enantiomer (typically 95%) translates to lower contaminant levels for stoichiometry-sensitive coupling reactions, reducing the risk of side-product formation in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Asymmetric synthesis
Single-enantiomer stereochemical control
Chirality transfer and enantiomeric purity
5-HT₇ probe development
5-substituted pyrrolidinone with reported class selectivity
5-HT₇ receptor subtype selectivity review
Aqueous CNS screening
High aqueous solubility profile
Solubility verification in assay media
Medicinal chemistry procurement
Multi-vendor availability with CoA
Batch-to-batch purity and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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